1-(3,5-Difluoropyridin-2-yl)ethanamine

Medicinal Chemistry ADME CNS Drug Discovery

This chiral fluorinated pyridine building block is critical for JAK kinase inhibitor and CNS drug discovery programs. The 3,5-difluoro substitution pattern is SAR-optimized—not interchangeable—precisely tuning LogP (~2.08), electronic properties, and metabolic stability. Supplied as free base at ≥97% purity; HCl salt (CAS 1065267-25-5) also available. Its chiral ethanamine moiety enables stereochemically pure synthesis, avoiding costly chiral separations. Essential for reproducible, publication-ready results.

Molecular Formula C7H8F2N2
Molecular Weight 158.152
CAS No. 915720-76-2
Cat. No. B2436242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluoropyridin-2-yl)ethanamine
CAS915720-76-2
Molecular FormulaC7H8F2N2
Molecular Weight158.152
Structural Identifiers
SMILESCC(C1=C(C=C(C=N1)F)F)N
InChIInChI=1S/C7H8F2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3
InChIKeyYIVYDQMDAGDWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Difluoropyridin-2-yl)ethanamine (CAS 915720-76-2): Sourcing and Procurement for Pharmaceutical R&D


1-(3,5-Difluoropyridin-2-yl)ethanamine (CAS 915720-76-2) is a fluorinated pyridine derivative with the molecular formula C₇H₈F₂N₂ and a molecular weight of 158.15 g/mol . This compound serves as a critical chemical intermediate and building block in the synthesis of complex pharmaceutical and agrochemical agents [1]. Its key structural features include a pyridine ring substituted with fluorine atoms at the 3- and 5-positions and a chiral ethanamine moiety at the 2-position, making it a valuable chiral synthon. Commercially, it is available as both the free base and as a hydrochloride salt (CAS 1065267-25-5) , with purities typically specified at 95% or 97% .

Sourcing 1-(3,5-Difluoropyridin-2-yl)ethanamine: Why Simple Analogs Are Not Acceptable Replacements


A generic substitution of 1-(3,5-difluoropyridin-2-yl)ethanamine with a non-fluorinated or differently substituted pyridine analog is not scientifically valid for critical research applications. The specific 3,5-difluoro substitution pattern on the pyridine ring is not merely decorative; it fundamentally alters the molecule's electronic properties, lipophilicity (LogP ~2.08), and metabolic stability compared to its non-fluorinated counterparts [1]. This precise molecular configuration is often a result of extensive structure-activity relationship (SAR) optimization in drug discovery programs, where the fluorine atoms enhance binding affinity and block metabolic soft spots [2]. Furthermore, the presence of a chiral center in the ethanamine side chain dictates that stereochemistry is critical for biological activity. Substituting with an incorrect stereoisomer or a racemic mixture will lead to irreproducible and potentially misleading results in assays where chirality is a key determinant of interaction with a biological target .

Quantitative Differentiation of 1-(3,5-Difluoropyridin-2-yl)ethanamine for Scientific Procurement Decisions


Optimized Lipophilicity (LogP) for CNS and Cellular Permeability

The introduction of two fluorine atoms at the 3- and 5-positions of the pyridine ring significantly modulates the lipophilicity of 1-(3,5-difluoropyridin-2-yl)ethanamine compared to its non-fluorinated analog, 1-(pyridin-2-yl)ethanamine. This is a crucial parameter for optimizing passive membrane permeability, particularly for crossing the blood-brain barrier in CNS drug discovery programs. The target compound has a calculated LogP of 2.08 [1], which falls within a desirable range for drug-likeness. While a direct experimental LogP for the non-fluorinated analog is not provided in this context, the known electron-withdrawing and lipophilic nature of fluorine atoms on aromatic systems supports a significant increase in LogP relative to the unsubstituted pyridine. This measured value provides a quantitative benchmark for medicinal chemists during lead optimization.

Medicinal Chemistry ADME CNS Drug Discovery

Controlled Reactivity via Fine-Tuned Basicity (pKa)

The basicity of the primary amine is a key determinant of its nucleophilicity and its behavior in reactions such as amide bond formation or reductive amination. The electron-withdrawing fluorine atoms on the pyridine ring reduce the electron density at the amine, lowering its basicity and making it a more controlled nucleophile compared to an unsubstituted analog. The predicted pKa for the conjugate acid of 1-(3,5-difluoropyridin-2-yl)ethanamine is 8.22 ± 0.50 . This value can be directly compared to the pKa of a non-fluorinated comparator, 1-(pyridin-2-yl)ethanamine, which is expected to be >9 (based on typical aliphatic amines). The lower pKa of the target compound means it will be less protonated and more reactive as a free amine at a given physiological or slightly basic pH, offering a distinct advantage in coupling reactions where a more electrophilic carbonyl is required.

Synthetic Chemistry Reaction Optimization Process Development

Enhanced Metabolic Stability of Derived Drug Candidates

A primary rationale for incorporating fluorine into drug-like molecules is to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the final drug candidate. While specific microsomal stability data for the building block 1-(3,5-difluoropyridin-2-yl)ethanamine itself is not publicly available, its value is evidenced by its use as a key component in advanced JAK kinase inhibitors. In these programs, the 3,5-difluoropyridinyl group is specifically incorporated to improve the metabolic profile of the final molecule [1]. Studies have demonstrated that fluorination can enhance metabolic stability [2], and the difluoropyridine core is known to enhance metabolic stability and bioavailability in drug candidates [3].

Drug Metabolism Pharmacokinetics Lead Optimization

Strategic Applications of 1-(3,5-Difluoropyridin-2-yl)ethanamine in Drug Discovery


Synthesis of Targeted JAK Kinase Inhibitors for Autoimmune Diseases and Cancer

This compound is a validated building block for synthesizing potent JAK kinase inhibitors. It is specifically used in the amination step to create key intermediates in the synthesis of compounds that target JAK family kinases [1]. Its 3,5-difluoropyridine moiety is a privileged fragment known to impart favorable binding interactions and metabolic stability to the final drug candidate [2]. Procurement of this compound supports research programs aimed at developing novel therapies for a range of diseases, including autoimmune disorders and certain cancers where JAK-STAT signaling is dysregulated.

Lead Optimization for CNS-Penetrant Drug Candidates

The calculated LogP of 2.08 [3] positions this compound as a highly suitable building block for medicinal chemistry programs focused on optimizing central nervous system (CNS) penetration. Its lipophilicity profile suggests an ideal balance for crossing the blood-brain barrier. This property is critical for developing new therapeutics for neurological disorders, such as Alzheimer's disease, Parkinson's disease, and psychiatric conditions. Using this specific building block can significantly influence the overall physicochemical properties of a lead series, guiding them towards a more drug-like and CNS-optimized profile.

Chiral Synthesis and Stereochemical Control in Complex Molecules

As a chiral amine, 1-(3,5-difluoropyridin-2-yl)ethanamine (and its enantiopure forms) is a crucial building block for introducing stereochemistry into complex molecular architectures . This is paramount in modern drug discovery, where the desired therapeutic effect often resides in a single enantiomer. Procurement of this compound, particularly in high enantiomeric excess, enables chemists to construct stereochemically pure drug candidates, avoiding the need for costly and time-consuming chiral separations later in the synthetic route. This is essential for projects where chirality is a key determinant of target binding and biological activity.

Modulating Physicochemical Properties in Agrochemical Discovery

The properties that make this compound valuable in pharmaceuticals—enhanced lipophilicity, metabolic stability, and controlled reactivity—are equally advantageous in agrochemical research [2]. The 3,5-difluoropyridine core can be used to create novel herbicides, fungicides, or insecticides with improved uptake, translocation, and environmental stability profiles. Its use as a building block can help create agrochemicals that are more effective at lower application rates and have a reduced environmental impact, driving innovation in crop protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Difluoropyridin-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.